2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride
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Overview
Description
2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H8ClF3O2S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 2-(Trifluoromethyl)biphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
- Dissolving 2-(Trifluoromethyl)biphenyl in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for several hours until the reaction is complete.
- Quenching the reaction with ice-cold water and extracting the product with an organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, under mild conditions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles like thiols or amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like amines or alcohols in the presence of a base.
Nucleophilic Substitution: Thiols or amines in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substituted Biphenyls: Formed through coupling reactions.
Sulfonamides and Sulfonates: Formed through nucleophilic substitution.
Scientific Research Applications
2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the biphenyl moiety.
Biphenyl-4-sulfonyl chloride: Lacks the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups on the biphenyl scaffold. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H8ClF3O2S |
---|---|
Molecular Weight |
320.71 g/mol |
IUPAC Name |
4-phenyl-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H |
InChI Key |
MREPBRNIVHCZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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